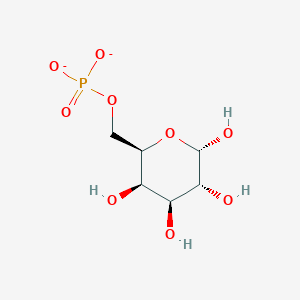

6-phospho-alpha-D-galactose

Description

Structure

3D Structure

Properties

CAS No. |

32972-52-4 |

|---|---|

Molecular Formula |

C6H11O9P-2 |

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/p-2/t2-,3+,4+,5-,6+/m1/s1 |

InChI Key |

NBSCHQHZLSJFNQ-PHYPRBDBSA-L |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Nomenclature and Classification in Biological Systems

Stereochemical Configuration of 6-Phospho-alpha-D-Galactose

The stereochemistry of this compound is critical to its identity and biological activity. This includes the specific anomeric form, the ring structure, and the potential for positional isomers.

In its cyclic form, galactose can exist as two different anomers, designated as alpha (α) and beta (β). wikipedia.org This distinction arises from the orientation of the hydroxyl group on the anomeric carbon (C1). In the alpha-anomer of D-galactose, the hydroxyl group at C1 is in the axial position, directed below the plane of the ring. This specific configuration is crucial for its recognition by certain enzymes. For instance, the enzymes of the Leloir pathway, which is responsible for galactose metabolism, are specific for the α-anomer of galactose derivatives. nih.govresearchgate.net

Like many hexoses, galactose can exist in different cyclic forms, including a five-membered furanose ring and a more stable six-membered pyranose ring. tuscany-diet.netpnas.org In aqueous solutions, the pyranose form of D-galactose is predominant. rsc.org The compound this compound specifically refers to the pyranose ring structure, which consists of five carbon atoms and one oxygen atom. ebi.ac.uk This six-membered ring is the thermodynamically favored and biologically prevalent form. pnas.org

During the chemical synthesis of galactose 6-phosphate, other positional isomers can be formed as contaminants. These include D-galactose 3-phosphate and D-galactose 5-phosphate. The synthesis of D-galactose 6-phosphate from D-galactose and polyphosphoric acid can result in a mixture of these isomers. acs.org The separation and analysis of these isomers are essential to ensure the purity of the desired 6-phosphate compound for research and biotechnological applications.

Biochemical Classification as a Metabolite

This compound is classified as a metabolite. ebi.ac.uk Metabolites are intermediates and products of metabolism and are essential for the normal functioning of cells. ebi.ac.ukebi.ac.uk Specifically, it is an algal metabolite, indicating its presence and role in the metabolic processes of algae. ebi.ac.uk As a phosphorylated sugar, it is a key player in various metabolic pathways.

In many organisms, D-galactose is metabolized through the Leloir pathway, where it is first converted to galactose 1-phosphate. wikipedia.orgnih.gov However, in some bacteria, an alternative pathway known as the tagatose-6-phosphate pathway exists. In this pathway, lactose (B1674315) is hydrolyzed to glucose and D-galactose-6-phosphate (Gal6P). plos.org This Gal6P is then isomerized to D-tagatose-6-phosphate. plos.org

Relationship to D-Galactopyranose 6-Phosphate

The term "D-galactopyranose 6-phosphate" is a broader chemical name that encompasses both the alpha and beta anomers of galactose 6-phosphate in its pyranose form. ebi.ac.uk Therefore, this compound is a specific stereoisomer of D-galactopyranose 6-phosphate. nih.gov The alpha designation specifies the configuration at the anomeric carbon, distinguishing it from its beta counterpart, beta-D-galactose 6-phosphate. nih.gov Both anomers are important in biological systems, and their interconversion is often catalyzed by enzymes called mutarotases. researchgate.net

Biosynthesis and Metabolic Pathways Involving 6 Phospho Alpha D Galactose

D-Tagatose-6-Phosphate Pathway

The D-tagatose-6-phosphate pathway is a critical metabolic route for the breakdown of lactose (B1674315) and D-galactose in several bacterial species. nih.govresearchgate.net This pathway is particularly prominent in Gram-positive bacteria such as those from the genera Lactobacillus, Streptococcus, and Staphylococcus. nih.govplos.orgnih.govasm.orgoup.com

Formation from Lactose-6-Phosphate in Bacterial Systems

In many Gram-positive bacteria, the journey of lactose utilization begins with its transport into the cell and simultaneous phosphorylation by the phosphoenolpyruvate (B93156) (PEP)-dependent sugar phosphotransferase system (PTS). plos.org This process yields lactose-6-phosphate. Subsequently, the enzyme phospho-β-galactosidase cleaves lactose-6-phosphate into glucose and D-galactose-6-phosphate . nih.gov This initial step sets the stage for the entry of the galactose moiety into the T6P pathway.

Isomerization to D-Tagatose-6-Phosphate by D-Galactose-6-Phosphate Isomerase (LacAB)

The first committed step of the T6P pathway involves the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. nih.gov This reaction is catalyzed by the enzyme D-galactose-6-phosphate isomerase, commonly known as LacAB. plos.orgnih.gov LacAB is typically a heterodimeric or heterotetrameric enzyme composed of LacA and LacB subunits. plos.orgnih.govuniprot.org The crystal structure of LacAB from Lactobacillus rhamnosus reveals that the active site is located at the interface between the LacA and LacB subunits. plos.orgnih.gov Key amino acid residues, such as His-96 and Cys-65, are essential for the enzyme's isomerization activity. nih.gov

Subsequent Conversion to Dihydroxyacetone Phosphate (B84403) and D-Glyceraldehyde-3-Phosphate

Following its formation, D-tagatose-6-phosphate is further metabolized in two sequential enzymatic steps. First, tagatose-6-phosphate kinase (LacC) phosphorylates D-tagatose-6-phosphate to produce D-tagatose-1,6-bisphosphate. nih.govebi.ac.uk Then, tagatose-1,6-bisphosphate aldolase (B8822740) (LacD) cleaves D-tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P). nih.govnih.gov These two molecules are central intermediates in glycolysis, and can thus be readily channeled into the cell's primary energy-generating pathway. ontosight.ainih.govscience.gov

Significance in Bacterial Carbohydrate Catabolism

The D-tagatose-6-phosphate pathway is of considerable importance for the metabolic flexibility of bacteria, allowing them to utilize lactose and galactose as carbon and energy sources. researchgate.netontosight.ai This is particularly relevant for lactic acid bacteria like Lactobacillus rhamnosus, which are commonly found in dairy environments where lactose is abundant. plos.orgresearchgate.netteagasc.ie In Streptococcus agalactiae, a significant human and animal pathogen, the T6P pathway has been shown to be the sole route for galactose catabolism, highlighting its essential role in the bacterium's ability to persist and compete within its host. nih.govnih.govasm.orgresearchgate.net Studies have demonstrated that in some streptococci, the genes for the T6P pathway are plasmid-linked. asm.org In Clostridium acetobutylicum, both the Leloir and T6P pathways are present, and it's suggested that the T6P pathway is more efficient at generating ATP and key metabolic precursors. scirp.org

Connections to the Leloir Pathway

While the D-tagatose-6-phosphate pathway provides an alternative route for galactose metabolism, it is important to distinguish it from the classical Leloir pathway.

Distinction from Galactose-1-Phosphate Metabolism in the Leloir Pathway

The Leloir pathway, the primary route for galactose metabolism in many organisms including humans, initiates the processing of galactose differently. wikipedia.org In this pathway, galactose is first phosphorylated at the 1-position by galactokinase (GALK) to form galactose-1-phosphate . wikipedia.orgbio-rad.com This is a key difference from the T6P pathway, which commences with a 6-phosphorylated galactose derivative. Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose. wikipedia.orgmedscape.com Finally, UDP-galactose 4'-epimerase (GALE) epimerizes UDP-galactose to UDP-glucose, which can then enter mainstream glucose metabolism. wikipedia.org Therefore, the central intermediates of the two pathways, 6-phospho-alpha-D-galactose and galactose-1-phosphate , are distinct, leading to different enzymatic cascades. While some bacteria possess both pathways, others, like certain strains of Streptococcus agalactiae, appear to rely exclusively on the T6P pathway for galactose utilization. asm.orgnih.govasm.org The accumulation of mutations in the Leloir pathway genes in these strains suggests a potential evolutionary shift towards the T6P pathway. nih.govasm.org

Table 1: Key Enzymes and Intermediates in the D-Tagatose-6-Phosphate and Leloir Pathways

| Pathway | Key Intermediate | Initial Phosphorylation Product | Key Enzymes | Final Products Entering Glycolysis |

| D-Tagatose-6-Phosphate Pathway | D-Galactose-6-Phosphate | D-Galactose-6-Phosphate | D-Galactose-6-Phosphate Isomerase (LacAB), Tagatose-6-Phosphate Kinase (LacC), Tagatose-1,6-Bisphosphate Aldolase (LacD) | Dihydroxyacetone Phosphate (DHAP), D-Glyceraldehyde-3-Phosphate (G3P) |

| Leloir Pathway | D-Galactose | Galactose-1-Phosphate | Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), UDP-Galactose 4'-Epimerase (GALE) | Glucose-1-Phosphate (via UDP-Glucose) |

Role of D-Glucose 6-Phosphate as a Downstream Metabolite of Galactose Metabolism (via Leloir Pathway)

The primary route for D-galactose catabolism in a wide range of organisms is the Leloir pathway. nih.govwikipedia.org This metabolic sequence ultimately converts D-galactose into D-glucose-6-phosphate, a central molecule that can enter glycolysis for energy production or be utilized in other biosynthetic processes. beilstein-journals.org The Leloir pathway is initiated by the phosphorylation of D-galactose to D-galactose-1-phosphate by the enzyme galactokinase. wikipedia.orgebi.ac.ukasm.org This is followed by the conversion of D-galactose-1-phosphate to UDP-galactose, catalyzed by galactose-1-phosphate uridylyltransferase. wikipedia.orgasm.orgeyewiki.org Subsequently, UDP-galactose is epimerized to UDP-glucose, which is then converted to glucose-1-phosphate. wikipedia.orgeyewiki.org Finally, the enzyme phosphoglucomutase isomerizes glucose-1-phosphate to glucose-6-phosphate, marking the entry point into mainstream glucose metabolism. nih.govbeilstein-journals.org It is important to note that this compound is not a direct intermediate in the Leloir pathway.

Enzymatic Phosphorylation Mechanisms

The phosphorylation of D-galactose is a critical step in its metabolism, trapping it within the cell and preparing it for subsequent enzymatic reactions. The position of the phosphate group dictates the metabolic pathway the sugar will enter.

In laboratory settings, D-galactose 6-phosphate can be synthesized through the direct phosphorylation of D-galactose using chemical reagents. One such method involves the use of polyphosphoric acid. researchgate.net This experimental synthesis results in the formation of D-galactose 6-phosphate, although it is often contaminated with other positional isomers, such as D-galactose 3- and 5-phosphates. researchgate.net Another method described for the synthesis of related phosphorylated sugars involves the use of phosphorus oxychloride in trimethyl phosphate. psu.edu These chemical synthesis methods provide a means to produce specific phosphorylated sugars for research and industrial purposes.

Enzymology and Biochemical Mechanisms

D-Galactose-6-Phosphate Isomerase (LacAB)

D-Galactose-6-phosphate isomerase (EC 5.3.1.26), a critical enzyme in the metabolism of lactose (B1674315) and D-galactose in certain bacteria like Lactobacillus rhamnosus and Staphylococcus aureus, is a heterodimeric protein composed of LacA and LacB subunits. plos.orgnih.govuniprot.orguniprot.org This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. wikipedia.org

The primary catalytic function of D-galactose-6-phosphate isomerase (LacAB) is the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate. nih.govwikipedia.org This reaction is a key step in the tagatose-6-phosphate pathway, a metabolic route for lactose catabolism. plos.org The enzyme specifically catalyzes this aldose-ketose isomerization, with studies on the Staphylococcus aureus enzyme showing apparent Km values of 9.6 mM for D-galactose 6-phosphate and 1.9 mM for D-tagatose 6-phosphate. nih.gov At equilibrium, the ratio of D-galactose 6-phosphate to D-tagatose 6-phosphate is approximately 9.0. nih.gov The reaction mechanism involves critical roles for specific active site residues; His-96 is important for the initial ring opening of the substrate, and Cys-65 is essential for the subsequent isomerization activity. plos.orgnih.govnih.gov

| Structural Feature | Description | Source |

|---|---|---|

| Quaternary Structure | Homotetramer of LacA and LacB subunits. | plos.orgnih.gov |

| Dimensions | 108 × 79 × 54 Å. | nih.govresearchgate.net |

| Core Fold (LacA & LacB) | Rossmann-like αβα sandwich fold. | plos.orgnih.govsemanticscholar.org |

| LacB Specific Feature | Unique C-terminal α7 helix. | plos.orgnih.gov |

The single active site of the LacAB enzyme is located at the interface between the LacA and LacB subunits. plos.orgnih.govnih.gov It forms a deep, trapezoid-shaped cavity composed of residues from both chains. plos.org Substrate binding is stabilized by numerous interactions, with the phosphate (B84403) group playing a critical anchoring role. semanticscholar.org The phosphate moiety of the substrate is bound by strong hydrogen bonds to the guanidinium (B1211019) groups of three arginine residues: Arg-130 and Arg-134 from the LacA subunit, and Arg-39 from the LacB subunit. plos.orgsemanticscholar.org These arginine-phosphate interactions are known for their remarkable stability. nih.gov

Key catalytic residues within the active site have distinct functions. nih.govnih.gov His-96, located in the LacA subunit, is crucial for the opening of the sugar ring and proper orientation of the substrate. plos.orgnih.govnih.gov Cys-65, from the LacB subunit, is considered essential for the core isomerization activity. plos.orgnih.govnih.gov Additionally, Tyr-42 of LacB may contribute to binding the ring form of the substrate through stacking interactions. nih.gov

| Residue | Subunit | Function | Source |

|---|---|---|---|

| Arg-130, Arg-134 | LacA | Binds the substrate's phosphate group. | plos.orgsemanticscholar.org |

| Arg-39 | LacB | Binds the substrate's phosphate group. | plos.orgsemanticscholar.org |

| His-96 | LacA | Important for ring opening and substrate orientation. | plos.orgnih.govnih.gov |

| Cys-65 | LacB | Essential for isomerization activity. | plos.orgnih.govnih.gov |

| Tyr-42 | LacB | Helps bind the ring form of the substrate. | nih.gov |

D-galactose-6-phosphate isomerase (LacAB) shares significant structural homology with Ribose-5-phosphate isomerase B (RpiB), another enzyme from the same superfamily that also features a Rossmann-like fold. plos.orgnih.govsemanticscholar.org Despite this, there are critical differences that dictate their distinct substrate specificities and catalytic activities. nih.gov LacAB and RpiB share approximately 26% amino acid sequence identity. plos.orgsemanticscholar.org

A primary distinction is their substrate: LacAB isomerizes a six-carbon sugar phosphate (hexose), whereas RpiB acts on a five-carbon sugar phosphate (pentose). nih.gov This difference in function is reflected in their structure. The substrate-binding pocket in LacAB is a wide, open cavity approximately 15 Å long, which is about 3 Å longer than the more tunnel-shaped pocket of RpiB, allowing it to accommodate the larger hexose (B10828440) substrate. plos.orgnih.govsemanticscholar.org

Furthermore, LacAB possesses a single active site at the interface of its two subunits, while RpiB has two active sites. plos.orgnih.govnih.gov The mode of substrate binding also differs; in LacAB, the phosphate group is oriented by three arginine residues, whereas in RpiB, it interacts with an aspartate residue (Asp-43). nih.govnih.gov Structurally, the LacB subunit of the isomerase contains a C-terminal α7 helix that is absent in RpiB. plos.orgnih.govnih.gov

| Feature | D-Galactose-6-Phosphate Isomerase (LacAB) | Ribose-5-Phosphate Isomerase (RpiB) | Source |

|---|---|---|---|

| Substrate | 6-carbon sugar phosphate (hexose) | 5-carbon sugar phosphate (pentose) | nih.gov |

| Number of Active Sites | One | Two | plos.orgnih.govnih.gov |

| Binding Pocket | Wide, open, ~15 Å long | Tunnel-shaped, ~12 Å long | plos.orgnih.govsemanticscholar.org |

| Phosphate Binding Residue | Arginine (x3) | Aspartate (Asp-43) | nih.govnih.gov |

| Unique Structural Element | C-terminal α7 helix in LacB subunit | None | plos.orgnih.govnih.gov |

Other Enzymes Interacting with Phosphorylated Hexoses

Phosphoglucomutase (PGM) is a key enzyme in carbohydrate metabolism that facilitates the interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). wikipedia.orgebi.ac.uk This reversible reaction is a crucial link between glycogen (B147801) metabolism and glycolysis. wikipedia.orgnih.gov In glycogenolysis, PGM converts the G1P released from glycogen breakdown into G6P, which can then enter glycolysis. wikipedia.orgwikipedia.org Conversely, in glycogenesis, PGM converts G6P into G1P, the precursor for UDP-glucose synthesis. wikipedia.orgebi.ac.uk

The catalytic mechanism of PGM involves the transfer of a phosphoryl group. wikipedia.org The reaction proceeds through a glucose-1,6-bisphosphate intermediate. wikipedia.orgnih.govasm.org The enzyme's active site contains a phosphorylated serine residue (e.g., Ser116). ebi.ac.uk In the first step, this enzyme-bound phosphate is transferred to the substrate (either G1P or G6P) to form the glucose-1,6-bisphosphate intermediate, leaving the serine temporarily dephosphorylated. wikipedia.orgnih.gov After a reorientation of the intermediate within the active site, the phosphate group from the other position of the sugar is transferred back to the serine residue, regenerating the phosphoenzyme and releasing the product. wikipedia.orgebi.ac.uknih.gov The enzymatic activity requires a bivalent metal ion, typically magnesium (Mg²⁺), which complexes directly with the phosphate groups. wikipedia.org

Hexokinase and Glucose-6-Phosphate Dehydrogenase in Coupled Assays

The quantification of 6-phospho-alpha-D-galactose can be achieved through coupled enzyme assays, a common technique in biochemistry for measuring enzyme activity or the concentration of a metabolite. egyankosh.ac.in This method typically involves a primary enzymatic reaction that produces a substance, which then becomes the substrate for a secondary, "coupling" enzyme. The activity of the coupling enzyme results in a measurable change, such as the production of a chromophore or a change in absorbance at a specific wavelength. egyankosh.ac.innih.gov

In the context of hexose phosphates, a widely used coupled assay involves hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). egyankosh.ac.inprotocols.io Hexokinase catalyzes the phosphorylation of hexoses, like glucose, to their 6-phosphate derivatives. libretexts.org The product of this reaction, glucose-6-phosphate (G6P), is then oxidized by G6PDH, which concurrently reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH. egyankosh.ac.inlacar-mdx.com The formation of NADPH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. egyankosh.ac.insigmaaldrich.com

While this assay is standard for glucose-6-phosphate, its applicability to galactose-6-phosphate (B1197297) depends on the substrate specificity of the enzymes involved. Hexokinase exhibits broad substrate flexibility and can phosphorylate various hexoses, including D-galactose. libretexts.orgsigmaaldrich.com However, the critical step is the ability of G6PDH to utilize galactose-6-phosphate as a substrate.

Research has shown that G6PDH from various sources can act on galactose-6-phosphate, although typically with lower efficiency than on its primary substrate, glucose-6-phosphate. nih.govnih.gov For instance, a study on human placental G6PDH demonstrated that it could utilize galactose-6-phosphate, albeit with a much lower catalytic efficiency compared to glucose-6-phosphate. nih.gov Similarly, G6PDH purified from pigeon pea seeds was also found to be active with galactose-6-phosphate. scirp.orgpsu.edu A particular variant of human G6PDH, named G6PD Union, was even noted for having altered substrate specificity, with galactose-6-phosphate serving as a good substrate. ashpublications.org

The concentration of galactose-6-phosphate in a sample can thus be determined by measuring the rate of NADP+ reduction in a reaction mixture containing G6PDH. scirp.orgpsu.edu The assay is performed by monitoring the increase in absorbance at 340 or 366 nm, which is directly proportional to the amount of NADPH generated and, consequently, to the initial concentration of galactose-6-phosphate. lacar-mdx.comscirp.orgpsu.edu

Table 1: Comparative Substrate Specificity of Human Placental Glucose-6-Phosphate Dehydrogenase

| Substrate | Km (app) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

|---|---|---|

| Glucose-6-phosphate | 40 ± 8 µM | 7.4 x 10⁶ |

| Galactose-6-phosphate | 10 ± 2 mM | 1.57 x 10⁴ |

| 2-Deoxyglucose-6-phosphate | 0.87 ± 0.06 mM | 4.89 x 10⁴ |

Data sourced from a study on the kinetic properties of human placental G6PDH. nih.gov

Phosphorylases and Phospho-glucosidases (e.g., 6-phosphoryl-O-alpha-D-glucopyranosyl:6-phosphoglucohydrolase)

Phosphorylases and phospho-glucosidases are enzymes involved in the cleavage and synthesis of glycosidic bonds. Phosphorylases catalyze the cleavage of a glycosidic bond using inorganic phosphate, a process known as phosphorolysis, to yield a sugar-1-phosphate. mdpi.comnih.gov Phospho-glucosidases, on the other hand, are hydrolases that cleave phosphorylated glycosides. oup.comnih.gov

A specific enzyme, 6-phosphoryl-O-alpha-D-glucopyranosyl:6-phosphoglucohydrolase, also known as 6-phospho-alpha-glucosidase, has been identified and purified from the bacterium Fusobacterium mortiferum. psu.edunih.gov This enzyme belongs to the glycoside hydrolase family 4 (GH4) and catalyzes the hydrolysis of various 6-phosphoryl-O-alpha-linked glucosides. psu.edunih.govuniprot.org Substrates for this enzyme include maltose (B56501) 6-phosphate, trehalose (B1683222) 6-phosphate, and sucrose (B13894) 6-phosphate. nih.gov The hydrolysis of these phosphorylated disaccharides yields D-glucose 6-phosphate and the corresponding aglycone. psu.edunih.gov

The activity of these enzymes is often linked to the phosphoenolpyruvate-dependent phosphotransferase system (PEP:PTS) in bacteria. oup.comnih.gov This system is a primary mechanism for the uptake and simultaneous phosphorylation of sugars. psu.edu The resulting intracellular phospho-disaccharides are then hydrolyzed by enzymes like 6-phospho-alpha-glucosidase or 6-phospho-beta-glucosidase into metabolizable monosaccharides. nih.govnih.gov

While the characterized 6-phospho-alpha-glucosidase from F. mortiferum acts on alpha-linked glucosides to produce glucose-6-phosphate, the existence and activity of analogous 6-phospho-alpha-galactosidases that would act on a phosphorylated alpha-galactoside to release this compound are a subject of ongoing research. The specificity of these enzymes is a key determinant of their biological role. For example, the 6-phospho-alpha-glucosidase from Klebsiella pneumoniae hydrolyzes a wide range of 6-phospho-alpha-glucosides but does not act on sucrose-6-phosphate (B12958860), which is instead hydrolyzed by a specific sucrose-6-phosphate hydrolase. researchgate.net This highlights the precise substrate discrimination that can exist between closely related phosphoglycosyl hydrolases. researchgate.net

**Table 2: Substrate Specificity of 6-Phospho-alpha-glucosidase from *Fusobacterium mortiferum***

| Substrate | Products of Hydrolysis |

|---|---|

| Maltose 6-phosphate | D-glucose 6-phosphate, D-glucose |

| p-Nitrophenyl-alpha-D-glucopyranoside 6-phosphate | D-glucose 6-phosphate, p-Nitrophenol |

| Trehalose 6-phosphate | D-glucose 6-phosphate, D-glucose |

| Sucrose 6-phosphate | D-glucose 6-phosphate, D-fructose |

Data sourced from the characterization of the enzyme from F. mortiferum. nih.gov

Mutarotases (e.g., Sulfoquinovose Mutarotase (B13386317) acting on D-glucose-6-phosphate)

Mutarotases, or aldose-1-epimerases (EC 5.1.3.3), are enzymes that catalyze the interconversion of the alpha and beta anomers of aldose sugars. researchgate.netoup.com This process occurs spontaneously in aqueous solutions, but mutarotases accelerate the reaction, playing an important role in carbohydrate metabolism by providing the correct anomer required by other enzymes. researchgate.netoup.com For example, the first enzyme in the Leloir pathway for galactose metabolism, galactokinase, is specific for the alpha-D-galactose anomer. oup.com

The activity of mutarotases extends to phosphorylated sugars. A D-hexose-6-phosphate mutarotase has been identified in Saccharomyces cerevisiae. nih.gov This enzyme was shown to have broad substrate specificity, acting on glucose-6-phosphate, galactose-6-phosphate, and mannose-6-phosphate. researchgate.net Its structure reveals a binding site with two conserved arginine residues that form a clamp, perfectly positioned to interact with the phosphate group of a hexose-6-phosphate molecule. nih.gov The enzymatic activity can be assayed by coupling the mutarotation to the action of an anomer-specific dehydrogenase, such as G6PDH, which is specific for the beta-anomer of glucose-6-phosphate. researchgate.net

In the context of sulfoglycolysis, a pathway for the degradation of sulfoquinovose (SQ), a sulfonated sugar, a specific sulfoquinovose mutarotase (YihR in E. coli) has been characterized. researchgate.netillinois.edu This enzyme is crucial because it converts the alpha-SQ product of the sulfoquinovosidase YihQ into beta-SQ, which is the preferred substrate for the next enzyme in the pathway, the SQ-SF isomerase YihS. acs.orgnih.govwhiterose.ac.uk Interestingly, studies on the E. coli YihS isomerase showed that it had no detectable activity on glucose-6-phosphate (G6P), demonstrating its specificity for the sulfonated sugar over the phosphorylated one. acs.orgwhiterose.ac.uk This highlights the enzyme's ability to discriminate between a 6-sulfonate and a 6-phosphate group. acs.org The presence of a dedicated mutarotase ensures the efficient channeling of intermediates through the metabolic pathway. nih.govwhiterose.ac.uk

Biological Roles As a Metabolite and Intermediate

Role in Carbohydrate Catabolism in Prokaryotes

In many bacteria, the breakdown of complex carbohydrates into simpler molecules for energy production involves the formation of 6-phospho-alpha-D-galactose. This is particularly evident in the metabolism of lactose (B1674315) and galactose.

In certain prokaryotes, such as Fusobacterium mortiferum, the metabolism of various sugars, including galactose, is a key energy-yielding process. nih.gov While the precise initial phosphorylation step for galactose in F. mortiferum can vary, the subsequent metabolic pathways often converge on phosphorylated intermediates. This bacterium can utilize a range of carbohydrates, and the induction of specific enzymes for sugar metabolism is a common regulatory strategy. nih.govasm.org For instance, growth on galactose can induce the synthesis of enzymes necessary for its catabolism. asm.org

Lactobacillus casei provides a well-studied example of galactose metabolism where this compound is a key player. nih.govnih.govconicet.gov.ar This bacterium can metabolize galactose through two main pathways: the Leloir pathway and the tagatose-6-phosphate pathway. conicet.gov.ardairy-journal.org In the tagatose-6-phosphate pathway, galactose is first transported into the cell and phosphorylated to galactose-6-phosphate (B1197297) by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govdairy-journal.org This galactose-6-phosphate is then isomerized to tagatose-6-phosphate, initiating a series of reactions that ultimately feed into glycolysis. plos.orgnih.gov

Precursor for Other Metabolites within Specific Pathways

One of the primary roles of this compound is to serve as a direct precursor for the synthesis of other important metabolic intermediates. A prime example is its conversion to D-tagatose-6-phosphate .

This isomerization is a crucial step in the tagatose-6-phosphate pathway of galactose and lactose catabolism, observed in various bacteria including Staphylococcus aureus and lactic acid bacteria. plos.orgnih.gov The enzyme responsible for this conversion is galactose-6-phosphate isomerase. plos.orgnih.gov The resulting D-tagatose-6-phosphate is then further metabolized, highlighting the role of this compound as a critical branching point in carbohydrate metabolism. plos.orgnih.gov The production of D-tagatose itself, a low-calorie sweetener, can be achieved through enzymatic processes that often involve the isomerization of galactose, underscoring the industrial relevance of this metabolic conversion. dtu.dkmdpi.com

Participation in Energy-Generating Pathways

Ultimately, the breakdown of carbohydrates serves to generate cellular energy in the form of ATP. This compound plays a vital role in this process by being channeled into central energy-generating pathways, most notably glycolysis.

Following its formation, either directly from galactose phosphorylation or from the breakdown of lactose-6-phosphate nih.gov, this compound is converted through the tagatose-6-phosphate pathway into intermediates that can enter the glycolytic pathway. frontiersin.orgmicrobiologyresearch.org The final products of the tagatose-6-phosphate pathway are dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate, both of which are key intermediates in glycolysis. plos.org The conversion of these three-carbon molecules to pyruvate (B1213749) generates ATP and NADH, the cell's primary energy currencies. wikipedia.org Therefore, the metabolic fate of this compound is directly linked to the cell's energy status. In some organisms, the glucose-6-phosphate generated from galactose metabolism can be preferentially channeled into glycolysis over the pentose (B10789219) phosphate pathway. nih.gov

Role in Phosphotransferase Systems (PTS) for Sugar Uptake in Bacteria

The phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) is a major mechanism for sugar uptake in bacteria, where the sugar is concomitantly phosphorylated during its transport across the cell membrane. karger.comnih.govgenome.jpasm.org this compound is the direct product of galactose uptake via a galactose-specific PTS.

In this system, a phosphoryl group from phosphoenolpyruvate (PEP) is transferred through a cascade of proteins to the incoming galactose molecule as it passes through a membrane-bound transporter. nih.govasm.org This process is highly efficient as it couples transport with the first step of metabolism, trapping the sugar inside the cell as a phosphorylated ester. nih.gov Many bacteria, including Lactobacillus casei and Streptococcus agalactiae, utilize a PTS for galactose uptake, directly forming galactose-6-phosphate. nih.govfrontiersin.orgnih.gov The presence and activity of these PTS transporters are often regulated by the availability of the specific sugar in the environment. asm.orgnih.gov

Regulation of 6 Phospho Alpha D Galactose Metabolism

Transcriptional Regulation of Genes Encoding Enzymes in Associated Pathways

The expression of genes encoding the enzymes for galactose metabolism is tightly controlled at the level of transcription. This regulation is best understood in the model organisms Escherichia coli (a prokaryote) and Saccharomyces cerevisiae (a eukaryote).

In the yeast S. cerevisiae, the genes required for galactose utilization, known as the GAL genes (GAL1, GAL7, GAL10), are regulated by a sophisticated genetic switch involving several regulatory proteins. uoa.grtaylorfrancis.com The key transcriptional activator is the Gal4 protein (Gal4p). embopress.org In the absence of galactose, the Gal80 protein (Gal80p) binds to Gal4p, inhibiting its ability to activate transcription. pearson.comnih.gov When galactose is present, it triggers a signaling cascade that prevents Gal80p from inhibiting Gal4p, leading to the robust transcription of the GAL structural genes. pearson.comresearchgate.net This system allows for a more than 1,000-fold increase in the transcription of genes like GAL1, GAL7, and GAL10 upon induction. uoa.grlibretexts.org The regulation is also subject to catabolite repression; the presence of glucose, the preferred carbon source, ensures the GAL genes remain switched off, primarily through the action of the repressor Mig1p. uoa.grnih.gov

In prokaryotes such as E. coli, the genes for galactose metabolism (galE, galT, galK) are organized into an operon, the gal operon. ontosight.ai Transcription of this operon is primarily controlled by a repressor protein, GalR, which binds to operator regions in the DNA, preventing transcription in the absence of galactose. ontosight.ainih.gov The gal operon in E. coli is also notable for having two overlapping promoters, P1 and P2, which are differentially regulated by GalR and the Catabolite Activator Protein (CAP). ontosight.aimdpi.comfrontiersin.org This dual-promoter system allows for a nuanced response to the cellular metabolic state. Similarly, in Streptococcus mutans, the galactose operon is transcriptionally regulated by the GalR repressor protein. nih.gov

Table 1: Key Transcriptional Regulators in Galactose Metabolism

| Organism | Activator(s) | Repressor(s) | Key Features |

|---|---|---|---|

| Saccharomyces cerevisiae | Gal4p, Gal3p | Gal80p, Mig1p | Regulated by galactose induction and glucose repression. Involves a protein-protein interaction cascade to relieve repression. uoa.grpearson.comnih.gov |

| Escherichia coli | Catabolite Activator Protein (CAP) | GalR | Negative regulation by GalR repressor, which is inactivated by the inducer (galactose). Also subject to catabolite repression. ontosight.aimdpi.com |

| Streptococcus mutans | - | GalR | The GalR protein specifically binds to an operator sequence to regulate the operon. nih.gov |

| Streptococcus pneumoniae | LacT | LacR | Organized into two operons; LacR represses one (lacABCD) while LacT activates the other (lacTFEG). nih.govasm.org |

Induction Mechanisms (e.g., by Galactose or Beta-Galactosides)

The induction of the metabolic pathways associated with 6-phospho-alpha-D-galactose is triggered by the presence of the sugar itself or related compounds.

In yeast, galactose initiates the induction process. It binds to the Gal3 protein (Gal3p), which then interacts with the repressor protein Gal80p. pearson.comnih.gov This interaction sequesters Gal80p in the cytoplasm, preventing it from entering the nucleus and binding to the transcriptional activator Gal4p. pearson.com Freed from its inhibitor, Gal4p can then bind to Upstream Activating Sequences (UAS) in the promoters of the GAL genes and stimulate their transcription. embopress.orgpearson.com This mechanism ensures that the genes are only expressed when galactose is available to be metabolized. pearson.com In some yeasts, like Kluyveromyces lactis, the system is slightly different, with the bifunctional Gal1 protein acting as the sensor for galactose to initiate the derepression cascade. asm.org

In bacteria, the mechanism is also direct. In E. coli, galactose functions as an inducer by binding directly to the GalR repressor protein. nih.gov This binding causes a conformational change in GalR, which reduces its affinity for the operator DNA sequences, causing it to dissociate. ontosight.ai With the repressor removed, RNA polymerase can access the promoter and initiate transcription of the gal operon genes. ontosight.ai Studies have shown that both the α and β anomers of D-galactose are capable of inducing the gal promoters in vivo. asm.org Similarly, in Streptococcus pneumoniae, the presence of lactose (B1674315) or galactose in the growth medium leads to the elevated expression of the lac gene cluster. nih.govasm.orgresearchgate.net In some cases, intermediates of galactose metabolism, rather than galactose itself, may act as the true inducer. For instance, in Hypocrea jecorina, the induction of extracellular β-galactosidase by D-galactose is mediated by the downstream metabolite galactitol. scispace.com

Post-Translational Modifications of Related Enzymes (e.g., G6PD)

The activity of enzymes within or connected to the galactose metabolic pathway is also regulated by post-translational modifications (PTMs). These are chemical modifications to the protein that occur after its synthesis and can rapidly modulate its function, stability, or localization.

A key related enzyme, Glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first committed step of the pentose (B10789219) phosphate (B84403) pathway, is heavily regulated by PTMs. mdpi.comnih.gov These modifications are crucial for controlling the flow of glucose-6-phosphate, a product of the Leloir pathway, into either glycolysis or the pentose phosphate pathway. youtube.com

Key PTMs of G6PD include:

Acetylation : The acetylation of G6PD, for example at lysine (B10760008) 403 (K403), can reduce its enzymatic activity. mdpi.com This process is reversible, with deacetylases like SIRT2 enhancing G6PD function by removing the acetyl group, which also increases the protein's stability. mdpi.commdpi.com

Phosphorylation : Phosphorylation, predominantly on tyrosine and serine residues, can enhance G6PD activity. mdpi.com Kinases such as Src family kinases and Polo-like kinase 1 (Plk1) can phosphorylate G6PD, promoting the PPP axis and the formation of the active G6PD dimer. mdpi.commdpi.com

Ubiquitylation : This modification can target the G6PD protein for degradation, thereby controlling its cellular levels. mdpi.comnih.gov

Glycosylation : O-GlcNAcylation is another modification that can activate G6PD, enhancing the binding of its cofactor NADP+ and promoting a higher oligomeric state, which supports cell survival under stress. nih.govmdpi.com

Another enzyme in the pathway, phosphoglucomutase, is also subject to PTMs that are regulated by galactose induction and glucose repression, indicating another layer of control over the metabolic flux. nih.gov

Table 2: Post-Translational Modifications of Glucose-6-Phosphate Dehydrogenase (G6PD)

| Modification Type | Effect on G6PD | Key Regulating Molecules |

|---|---|---|

| Acetylation | Generally inhibitory | KAT9/ELP3 (acetyltransferase), SIRT2 (deacetylase) mdpi.commdpi.com |

| Phosphorylation | Generally activating | Src family kinases, Plk1 mdpi.commdpi.com |

| Ubiquitylation | Regulates protein stability/degradation | E3 ubiquitin ligases mdpi.comnih.gov |

| O-GlcNAcylation | Activating | O-GlcNAc transferase nih.govmdpi.com |

| SUMOylation | Regulates protein stability | SUMO-conjugating enzymes nih.gov |

| Glutarylation | Regulates enzyme activity | Sirtuin 5 (deglutarylase) nih.gov |

Genetic Linkage and Gene Clustering (e.g., lacABCD gene cluster, GAL gene clustering in yeast)

The physical arrangement of genes on the chromosome is another important aspect of metabolic regulation. Genes encoding enzymes for a single metabolic pathway are often found clustered together, which is thought to facilitate their coordinated expression.

In many fungi, including Saccharomyces cerevisiae and Candida albicans, the structural genes for galactose metabolism—GAL1, GAL10, and GAL7—are physically linked in a gene cluster. nih.govplos.orgpnas.org This clustering is a striking example of convergent evolution, as it has arisen independently in different fungal lineages. pnas.org The close proximity of these genes may allow for more efficient coregulation, as they can be controlled by shared regulatory elements in their promoter regions. pnas.org For instance, the intergenic region between GAL1 and GAL10 in S. cerevisiae contains shared binding sites for the Gal4p activator. pnas.org

In bacteria, this principle of gene organization is embodied by the operon. The lacABCD gene cluster, part of the tagatose-6-phosphate pathway for lactose and galactose metabolism, is found in bacteria like Streptococcus pneumoniae and Streptococcus gordonii. nih.govnih.govasm.org In S. pneumoniae, these genes form lac operon I and are regulated by the LacR repressor. nih.govnih.gov This operon structure ensures that all the enzymes needed for a specific part of the pathway are transcribed together on a single polycistronic mRNA, providing a simple yet effective mechanism for coordinated gene expression. ontosight.ainih.gov

Channeling of Metabolites into Specific Pathways (e.g., Alpha-D-glucose 6-phosphate channeling in tumoral islet cells)

Metabolite or substrate channeling is a process where intermediates in a metabolic pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool. nih.gov This mechanism can increase the efficiency of a pathway, protect labile intermediates, and prevent the entry of intermediates into competing metabolic routes.

A specific example relevant to galactose metabolism is the channeling of alpha-D-glucose 6-phosphate. Research on pancreatic tumoral islet cells (RINm5F line) has shown that alpha-D-glucose 6-phosphate generated from exogenous D-galactose is preferentially channeled into the glycolytic pathway rather than the pentose phosphate pathway. nih.govresearchgate.net In these cells, which have a high rate of glucose 6-phosphate turnover, the metabolic fate of this intermediate depends on its source. nih.gov While menadione (B1676200) (a substance that stimulates the pentose phosphate pathway) increases the oxidation of glucose, it does not have the same effect on galactose. nih.gov This suggests that the alpha-D-glucose 6-phosphate derived from the Leloir pathway is not freely available to the enzymes of the pentose phosphate pathway, such as G6PD, and is instead directly funneled to phosphoglucose (B3042753) isomerase to continue through glycolysis. nih.gov This functional compartmentation within the cytoplasm highlights a dynamic level of metabolic regulation that directs flux based on the initial substrate. nih.govcdnsciencepub.com

Analytical Methodologies for 6 Phospho Alpha D Galactose Research

Chromatographic Techniques

Chromatography is fundamental in isolating 6-phospho-alpha-D-galactose from complex biological mixtures and from its isomers, which often exhibit very similar chemical properties.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating sugar phosphates. However, the high polarity of these compounds makes separation by conventional reversed-phase HPLC challenging. sciex.com Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, is better suited for highly polar compounds. Recent developments in HILIC technology, such as the use of zwitterionic stationary phases, have shown improved separation of isomers. oup.com

A study demonstrated that a hybrid Ion Exchange Chromatography (IEC)-HILIC system could effectively separate various polar metabolites. oup.com By optimizing the concentration of acetonitrile (B52724) (ACN) in the starting buffer, researchers could resolve isomers of hexose (B10828440) phosphates, including galactose 6-phosphate. oup.com For instance, a high ACN concentration (90%) in the gradient can separate fructose (B13574) 6-phosphate, galactose 1-phosphate, and galactose 6-phosphate. oup.com Another approach involves reductive amination followed by UPLC on a pentafluorophenyl column, which has been shown to completely separate galactose-6-phosphate (B1197297) from glucose-6-phosphate. nih.gov

It's important to note that while some methods achieve separation, others may find that certain isomers, like glucose-6-phosphate and galactose-6-phosphate, co-elute. thermofisher.com The choice of column and mobile phase is therefore critical for successful isomer separation.

Table 1: HPLC Methods for Hexose Phosphate (B84403) Isomer Separation

| Technique | Column Type | Key Findings | Reference |

| IEC-HILIC | Hybrid IEC-HILIC | Separation of fructose 6-phosphate, galactose 1-phosphate, and galactose 6-phosphate achieved with 90% ACN. | oup.com |

| UPLC | Pentafluorophenyl | Complete separation of galactose-6-phosphate from glucose-6-phosphate after reductive amination. | nih.gov |

| HILIC-MS | ZIC-pHILIC | Significant chromatographic overlap observed for four out of six sugar phosphate isomers, including galactose-6-phosphate. | thermofisher.com |

Ion Exchange Chromatography (IEC) is a highly effective and sensitive method for the analysis of phosphorylated compounds like this compound. oup.comrnlkwc.ac.in This technique separates molecules based on their net charge, which is particularly useful for negatively charged phosphate groups. rnlkwc.ac.increative-proteomics.com IEC can be used for both analytical and preparative purposes, allowing for the isolation of sufficient quantities of the compound for further study. rnlkwc.ac.in

Historically, IEC using a borate (B1201080) complex has been employed to separate various sugar phosphates. acs.org More modern IEC methods are capable of separating most analytes involved in central carbon metabolism with good reproducibility. oup.com However, a common challenge with IEC is that achieving good separation of isomers can require long run times. oup.com Despite this, IEC remains a cornerstone for the purification and analysis of phosphorylated sugars. nih.gov

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a valuable technique for analyzing the anomeric distribution of sugars and their derivatives after they have been made volatile, typically through trimethylsilylation. researchgate.netacs.org This method has been successfully used to separate the trimethylsilyl (B98337) (TMS) derivatives of various sugar phosphates, including the α and β anomers of galactose 6-phosphate. psu.edu

Research has shown that GLC can readily separate all four tautomeric forms of glucose-6-phosphate and galactose-6-phosphate standards. researchgate.netfrontiersin.org However, in some biological samples, galactose-6-phosphate may be below the limit of detection. frontiersin.org The technique is sensitive enough to detect femtomole levels of these compounds. frontiersin.org The elution order in GLC can be influenced by the anomeric configuration, with α-anomers often having a lower boiling point and thus shorter retention times than β-anomers. uva.nl

Table 2: GC-MS Analysis of Galactose-6-Phosphate

| Sample Type | Finding | Reference |

| Standards | All four tautomeric forms of galactose-6-phosphate were readily separated. | researchgate.netfrontiersin.org |

| Arabidopsis Roots | Galactose-6-phosphate was below the limit of detection (35 fmol on column). | frontiersin.org |

| Erythrocytes | The TMS derivatives of α and β anomers of galactose 6-phosphate were separated. | psu.edu |

Paper chromatography is a classic analytical method that has been used for the identification and confirmation of sugar phosphates in metabolic studies. researchgate.netasianpubs.org In research concerning polysaccharide structure, paper chromatography is used to identify methylated sugars after hydrolysis. asianpubs.org For instance, after feeding cells with radiolabeled sugars, the resulting metabolites can be separated by paper electrophoresis and chromatography to confirm their identity. researchgate.net While it may not offer the high resolution of modern techniques like HPLC or GLC, paper chromatography remains a useful and accessible tool for qualitative analysis and product confirmation in certain research contexts. researchgate.netchemicaljournals.com

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. Both ¹H and ¹³C NMR are used to analyze carbohydrates. unimo.it The anomeric (C1) carbon of pyranoses typically resonates in the δC 90–100 ppm range in ¹³C NMR spectra, with the β-anomer usually found at a slightly higher chemical shift than the α-anomer. nih.gov

For phosphorylated sugars, the presence of the phosphate group can cause splitting of the ¹³C resonances. nih.gov Specifically for this compound, the phosphate is at the C-6 position. The chemical shifts in ¹³C NMR are sensitive to the stereochemistry of the sugar. researchgate.net For example, the chemical shifts for α-D-galactose have been well-documented. nih.gov ³¹P NMR is also particularly useful for studying phosphorylated compounds, allowing for the direct observation of the phosphorus environment and its changes during enzymatic reactions. researchgate.net

The analysis of the anomeric distribution of D-galactose 6-phosphate has been performed using ¹³C-NMR, providing insights into the equilibrium between its different forms in solution. acs.org

Table 3: Representative ¹³C NMR Chemical Shifts for Galactose Derivatives

| Compound | Carbon | Chemical Shift (ppm) | Reference |

| α-D-Galactose | C1 | 92.9 | unimo.it |

| C2 | 69.5 | unimo.it | |

| C3 | 70.2 | unimo.it | |

| C4 | 70.4 | unimo.it | |

| C5 | 71.5 | unimo.it | |

| C6 | 62.1 | unimo.it | |

| Lactose (B1674315) (Galactose unit) | C1' | 104.0 | unimo.it |

| C2' | 72.1 | unimo.it | |

| C3' | 73.4 | unimo.it | |

| C4' | 69.5 | unimo.it | |

| C5' | 75.9 | unimo.it | |

| C6' | 61.9 | unimo.it |

Note: Chemical shifts can vary slightly depending on the solvent and reference compound used.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a powerful tool for the analysis of phosphorylated sugars, including isomers like galactose-6-phosphate. These methods offer high specificity and sensitivity, allowing for precise quantification even in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing phosphorylated metabolites. An LC-MS method using a hybrid column with both anion-exchange and hydrophilic interaction chromatography (HILIC) ligands has been developed for the efficient separation and sensitive detection of central metabolites. oup.com This technique can successfully separate phosphorylated sugar isomers such as fructose 6-phosphate, galactose 1-phosphate, and galactose 6-phosphate. oup.com For quantification, stable isotope-labeled internal standards are often employed to ensure accuracy. For instance, in a method developed for galactose-1-phosphate uridyltransferase (GALT) activity, stable isotope-labeled α-galactose-1-phosphate ([¹³C₆]-Gal-1-P) was used as the substrate, and the product was detected by MS/MS at a specific mass transition (571 > 323). nih.gov

Gas chromatography-mass spectrometry (GC-MS) provides another robust approach. For the analysis of sugar phosphates like galactose-1-phosphate, samples are first derivatized, commonly using trimethylsilyl (TMS) agents, to increase their volatility for GC analysis. psu.edu Isotope-dilution GC-MS methods, using internal standards like α-D-[2-¹³C]Gal-1-P, allow for accurate quantification. psu.eduresearchgate.net The analysis is typically performed using electron ionization (EI), and specific ions are monitored for the analyte and the internal standard to ensure precise measurement. psu.eduresearchgate.net

| Technique | Analyte/Context | Key Features | Internal Standard | Limit of Quantification (LOQ) / Detection (LOD) | Source |

|---|---|---|---|---|---|

| LC-MS/MS | GALT Enzyme Activity (measures product of Gal-1-P) | Reversed-phase ion-pair chromatography; MS/MS detection of product [¹³C₆]-UDPGal. | [¹³C₆]-Glu-1-P | 0.04 µmol·(g Hgb)⁻¹·h⁻¹ | nih.gov |

| GC-MS | Galactose-1-Phosphate in Erythrocytes | Trimethylsilyl (TMS) derivatization; Electron Ionization (EI) at 70 eV. | α-D-[2-¹³C]Gal-1-P | LOD: 2.1 nmol (0.55 mg/L) | psu.edu |

| LC-MS | Separation of Phosphorylated Sugar Isomers | Hybrid column with anion-exchange and HILIC ligands; separation of Galactose-6-Phosphate. | N/A (Method development) | LOD: 250 fmol - 1.31 pmol for various phosphorylated sugars. | oup.com |

Spectrophotometric Assays (e.g., NADP⁺-coupled assays, chromogenic substrates)

Spectrophotometric assays are widely used for quantifying phosphorylated sugars and the activity of related enzymes due to their convenience and adaptability to high-throughput formats. These methods often rely on enzyme-coupled reactions that produce a chromogenic or fluorogenic product.

A common strategy involves NAD(P)⁺-coupled assays. In these systems, the analyte of interest is converted through one or more enzymatic steps into a product for a dehydrogenase enzyme. The dehydrogenase, in turn, reduces NAD⁺ or NADP⁺ to NADH or NADPH, respectively. The increase in absorbance at 340 nm, corresponding to the production of NAD(P)H, is directly proportional to the initial amount of the analyte. nih.govnii.ac.jp

For instance, a colorimetric assay for α-D-galactose 1-phosphate involves its conversion to glucose-1-phosphate (Glc-1-P) by the enzyme galactose-1-phosphate uridylyltransferase (GalT) in the presence of UDP-glucose. nii.ac.jp The resulting Glc-1-P is then acted upon by phosphoglucomutase (PGM) to form glucose-6-phosphate (G6P). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP⁺ to NADPH, which is quantified. nih.govnii.ac.jp

To enhance sensitivity and shift the measurement to the visible spectrum, the NAD(P)H produced can be used to reduce a chromogenic substrate. Tetrazolium salts, such as WST-1, are often used for this purpose. nih.gov In the presence of an electron carrier, NAD(P)H reduces the tetrazolium salt to a brightly colored formazan (B1609692) product, which can be measured at a specific visible wavelength. nih.gov This approach significantly increases the sensitivity compared to measuring NAD(P)H absorbance directly. nih.gov

| Assay Type | Target Analyte | Principle | Detection | Source |

|---|---|---|---|---|

| NADP⁺-Coupled Assay | Glucose-6-Phosphate (G6P) | G6P is oxidized by G6PD, reducing NADP⁺ to NADPH. | Absorbance at 339 nm or fluorescence at 470 nm. | nih.gov |

| Coupled Colorimetric Assay | α-D-Galactose 1-Phosphate | Gal-1-P is converted to G6P via GalT and PGM, which is then oxidized by G6PDH to produce NADH. | Absorbance at 340 nm. | nii.ac.jp |

| Chromogenic Coupled Assay | Glucose-6-Phosphate (G6P) | NADPH generated from G6PD activity reduces WST-1 tetrazolium salt to a colored formazan. | Absorbance of yellow-colored formazan. | nih.gov |

| Spectrophotometric Assay | 6-Phosphogluconolactonase | The labile substrate 6-phosphoglucono-delta-lactone is prepared using immobilized enzymes. | Spectrophotometric measurement of hydrolysis. | nih.gov |

Enzymatic Detection and Quantification Assays

Enzymatic assays are foundational for the specific detection and quantification of this compound and related metabolites. These assays leverage the high specificity of enzymes to single out the target molecule from a complex mixture. The principle often involves a cascade of enzymatic reactions that culminates in a measurable signal, such as a change in color or fluorescence. nih.govarborassays.com

A typical enzymatic assay for a sugar like galactose involves an oxidase enzyme. For example, galactose oxidase reacts with D-galactose to produce hydrogen peroxide (H₂O₂). arborassays.com This H₂O₂ can then be used in a second reaction, catalyzed by horseradish peroxidase (HRP), to react with a colorless substrate, generating a colored product. The intensity of the color is proportional to the initial galactose concentration. arborassays.com

For phosphorylated sugars like this compound, a common approach is to first dephosphorylate the sugar using a phosphatase enzyme, and then quantify the resulting galactose using an established enzymatic method. Alternatively, specific enzymes that act directly on the phosphorylated sugar can be employed in coupled assay systems, as described in the spectrophotometric section. For example, D-galactose-6-phosphate isomerase catalyzes the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate, and the activity of this enzyme can be monitored to infer substrate concentration. plos.org The activity of D-galactose dehydrogenase, which catalyzes the dehydrogenation of D-galactose in the presence of NAD⁺, can also be harnessed for quantification. mdpi.comcreative-enzymes.com

| Enzyme System | Target Analyte | Principle | Detection Method | Source |

|---|---|---|---|---|

| Galactose Oxidase / Horseradish Peroxidase (HRP) | D-Galactose | Galactose oxidase produces H₂O₂, which is used by HRP to oxidize a colorless substrate into a colored product. | Colorimetric (absorbance at 560 nm). | arborassays.com |

| GalT / PGM / G6PDH | α-D-Galactose 1-Phosphate | A three-enzyme cascade converts Gal-1-P into 6-phospho-glucono-δ-lactone, with concomitant reduction of NADP⁺ to NADPH. | Spectrophotometric (absorbance at 340 nm). | nii.ac.jp |

| Galactose Dehydrogenase (GaDH) | D-Galactose | GaDH catalyzes the dehydrogenation of galactose in the presence of NAD⁺, producing NADH. | Spectrophotometric (absorbance of NADH). | mdpi.comcreative-enzymes.com |

| D-Galactose-6-Phosphate Isomerase (LacAB) | D-Galactose-6-Phosphate | Catalyzes the isomerization of Gal-6-P to Tagatose-6-P. The product can be determined using a colorimetric method. | Colorimetric (absorbance at 560 nm after reaction with carbazole). | plos.orgnih.gov |

Immunological Detection Methods (e.g., Western blots with specific antibodies)

While direct immunological detection of a small molecule like this compound via specific antibodies is not a common technique, immunological methods are crucial for studying its metabolic context. Techniques like Western blotting are indispensable for detecting and quantifying the key enzymes that produce, degrade, or otherwise interact with this phosphorylated sugar. By measuring the protein levels of these enzymes, researchers can infer changes in the metabolic flux through the pathway involving this compound.

For example, researchers use Western blotting to investigate how the expression of enzymes in the galactose metabolism pathway changes under different conditions. ucl.ac.ukresearchgate.net Antibodies targeting specific enzymes such as galactokinase (GALK1, GALK2) and galactose mutarotase (B13386317) (GALM) are commercially available and used to probe protein levels in cell lysates separated by gel electrophoresis. thermofisher.comabcam.comaffbiotech.com An increase or decrease in the signal on a Western blot can indicate upregulation or downregulation of the metabolic pathway. ucl.ac.ukresearchgate.net

Furthermore, immunological screening of expression libraries using polyclonal or monoclonal antibodies has been employed to identify and isolate genes encoding specific enzymes, such as maltose (B56501) 6-phosphate hydrolase, which acts on a structurally related substrate. asm.org Although not a direct measurement of this compound, these immunological techniques provide essential information about the cellular machinery that governs its concentration and function.

| Target Protein | Technique | Purpose | Typical Application Details | Source |

|---|---|---|---|---|

| GALM (Galactose Mutarotase) | Western Blot (WB) | Detection and quantification of the enzyme that interconverts beta- and alpha-anomers of galactose. | Polyclonal antibody dilution 1:500-1:2,000. | thermofisher.com |

| GALK2 (Galactokinase 2) | Western Blot (WB) | Detection of the enzyme that phosphorylates galactose. | Antibody dilution 1:1,000-1:5,000 on whole cell lysates. | abcam.com |

| GALK1 (Galactokinase 1) | Western Blot (WB) | Detection of the major enzyme for galactose metabolism. | Used on cell extracts from cell lines like 293. | affbiotech.com |

| Gal Proteins (e.g., GalK, GalT, GalE) | Western Blot (WB) | Analysis of the response of gal operon proteins to galactose induction. | Used to show increased protein expression after induction. | researchgate.net |

| Maltose 6-phosphate hydrolase | Immunological Screening | Identification of gene clones from a genomic library. | Screening plaques with polyclonal antisera. | asm.org |

Research Applications and Experimental Models

Substrate in Enzyme Activity Studies

The study of enzymes that metabolize phosphorylated sugars is crucial for understanding cellular metabolism. While direct studies on 6-phospho-alpha-D-galactose are specific, the broader class of phosphorylated galactose molecules serves as key substrates in enzyme activity assays. For instance, 6-phospho-beta-galactosidase (P-beta-Gal) is an enzyme that catalyzes the hydrolysis of the beta-glycosidic bond in a terminal non-reducing galactose-6-phosphate (B1197297) residue from other organic molecules. nih.govnih.gov This enzyme is vital in the lactose (B1674315) catabolic process in various bacteria. nih.gov The activity of such enzymes is often measured spectrophotometrically to determine kinetic parameters and substrate specificity. nih.gov

Enzymes involved in the Leloir pathway, which metabolizes galactose, are also extensively studied. This pathway involves the phosphorylation of galactose to galactose-1-phosphate by galactokinase. sci-hub.semdpi.comresearchgate.net The subsequent enzymes in this pathway, such as galactose-1-phosphate uridylyltransferase (GALT), are subjects of intense research, particularly in the context of the metabolic disorder galactosemia. sci-hub.seresearchgate.net

The table below summarizes key enzymes involved in the metabolism of phosphorylated galactose derivatives.

| Enzyme | EC Number | Function | Organism Example |

| 6-phospho-beta-galactosidase | 3.2.1.85 | Hydrolyzes 6-phospho-beta-D-galactoside | Streptococcus pneumoniae nih.gov |

| Galactokinase | 2.7.1.6 | Phosphorylates α-D-galactose to galactose-1-phosphate | Saccharomyces cerevisiae mdpi.com |

| Galactose-1-phosphate uridylyltransferase (GALT) | 2.7.7.12 | Converts galactose-1-phosphate to UDP-galactose | Human sci-hub.se |

| D-galactose-6-phosphate isomerase | 5.3.1.26 | Isomerizes D-galactose-6-phosphate to D-tagatose-6-phosphate | Lactobacillus rhamnosus aging-us.com |

Investigation of Metabolic Flux and Channeling

Metabolic flux analysis using isotopic tracers, such as ¹³C-labeled substrates, is a powerful technique to quantify the flow of metabolites through various pathways. Galactose and its phosphorylated derivatives are used in such studies to understand how cells adapt their metabolism to different carbon sources. For instance, ¹³C metabolic flux analysis in Escherichia coli has revealed distinct metabolic states when grown on glucose versus galactose. aging-us.com These studies have shown that on galactose, metabolism can be slower with respiratory fluxes proceeding through the PEP-glyoxylate cycle. aging-us.com

The concept of metabolic channeling, where intermediates of a metabolic pathway are passed directly from one enzyme to the next without equilibrating with the bulk cytosol, has also been investigated using galactose. Studies in tumoral islet cells have suggested that alpha-D-glucose 6-phosphate generated from exogenous D-galactose is preferentially channeled into glycolysis rather than the pentose (B10789219) phosphate (B84403) pathway. nih.gov This channeling can be altered by the presence of other sugars like glucose, highlighting the complex regulation of carbon metabolism within the cell. nih.gov

Use in Studies of Rare Sugar Production (e.g., D-tagatose-6-phosphate as a precursor for sweeteners)

There is significant research interest in the biotechnological production of rare sugars, which often have desirable properties such as low caloric content. D-tagatose, a low-calorie sweetener, can be produced through enzymatic pathways involving phosphorylated intermediates. One such pathway involves the conversion of D-fructose-6-phosphate to D-tagatose-6-phosphate by a C4 epimerase. While not directly starting from this compound, these studies are crucial for understanding the enzymatic interconversions of phosphorylated hexoses.

In some microorganisms, the tagatose-6-phosphate pathway is the primary route for galactose catabolism. This pathway involves the isomerization of galactose-6-phosphate to tagatose-6-phosphate. aging-us.com Research into these pathways is not only fundamental to microbiology but also provides a basis for developing engineered microorganisms for the efficient production of rare sugars like D-tagatose.

The following table outlines a biosynthetic pathway for D-tagatose production.

| Precursor | Intermediate | Enzyme | Product |

| D-fructose-6-phosphate | - | D-tagatose-6-phosphate epimerase | D-tagatose-6-phosphate |

| D-tagatose-6-phosphate | - | Tagatose-6-phosphate phosphatase | D-tagatose |

| D-galactose | D-galactose-6-phosphate | Galactose-6-phosphate isomerase | D-tagatose-6-phosphate aging-us.com |

Models for Studying Metabolic Pathway Evolution

The galactose utilization (GAL) pathway in fungi, particularly in yeasts like Saccharomyces cerevisiae, serves as a classic model system for studying the evolution of metabolic pathways. This pathway converts galactose into glucose-1-phosphate, which then enters glycolysis. The genes encoding the enzymes of the GAL pathway are often found in clusters, and the evolution of these clusters has been a subject of intense investigation.

Studies have shown that GAL gene clusters have originated independently in different fungal lineages through various mechanisms. The physical linkage of these genes may facilitate their co-regulation and potentially prevent the accumulation of toxic intermediates like galactose-1-phosphate. The evolution of the GAL pathway provides insights into how metabolic networks are assembled, maintained, and lost over evolutionary time.

Cellular Models for Investigating Metabolic Dysregulation (e.g., in vitro studies on altered metabolic channeling)

Galactose and its metabolites are used to create cellular models of metabolic diseases. For example, in studies of methylmalonic aciduria, a rare inherited metabolic disorder, cells are forced to rely on galactose metabolism to increase their dependence on oxidative phosphorylation, thereby revealing underlying metabolic defects.

Furthermore, the inherited disorder galactosemia, caused by a deficiency in one of the enzymes of the Leloir pathway, leads to the accumulation of galactose-1-phosphate. researchgate.net Cellular models of galactosemia are crucial for understanding the pathophysiology of the disease and for testing potential therapeutic interventions. These models have helped to elucidate the complex mechanisms by which the accumulation of galactose metabolites leads to cellular dysfunction. researchgate.net

Research into Metabolic Signaling Pathways (e.g., AMPK-ULK1 signaling related to D-galactose exposure in research models)

D-galactose is widely used to induce experimental aging in various research models. Chronic exposure to D-galactose can lead to oxidative stress and cellular senescence, mimicking aspects of natural aging. These models are valuable for investigating the signaling pathways that are dysregulated during the aging process.

One such pathway is the AMPK-ULK1 signaling axis, which is involved in the regulation of autophagy. nih.govnih.gov Studies have shown that in D-galactose-induced aging models, particularly in the context of renal and neuronal aging, the AMPK-ULK1 pathway can be dysregulated. nih.gov For instance, in a rat model of renal aging, D-galactose treatment led to increased phosphorylation of AMPK and ULK1, indicating an alteration in autophagic activity. Therapeutic interventions that modulate this pathway are being investigated for their potential to ameliorate age-related cellular damage. nih.gov

The table below details findings from studies on D-galactose and AMPK-ULK1 signaling.

| Model System | Finding | Reference |

| Rat renal aging model | D-galactose induced phosphorylation of AMPK and ULK1. | |

| NRK-52E renal tubular cells | D-galactose induced aging and activated the AMPK/ULK1 signaling pathway. | |

| Rat auditory cortex | D-galactose treatment affected the AMPK-mTOR-ULK1 signaling pathway. |

Biosynthesis of Complex Carbohydrate Structures (e.g., dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose as a precursor for polysaccharides)

Phosphorylated sugars are precursors for the biosynthesis of a vast array of complex carbohydrates, including bacterial polysaccharides. One such complex sugar is dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose (dTDP-D-Fucp3NAc), which is a precursor for the assembly of S-layer glycoproteins and O-antigens in bacteria.

The biosynthesis of dTDP-D-Fucp3NAc is a multi-step enzymatic process that starts from D-glucose-1-phosphate. The pathway involves a series of enzymes including a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. The elucidation of this pathway in organisms like Aneurinibacillus thermoaerophilus has been achieved through a combination of genetic and biochemical approaches, including the heterologous expression of the biosynthetic genes in E. coli and characterization of the enzymatic products by HPLC and NMR spectroscopy. These studies are important for understanding bacterial cell wall biosynthesis and may have applications in the development of novel antibiotics or glycoconjugate vaccines.

Q & A

Q. What emerging technologies could advance research on this compound?

- Methodological Answer : Cryo-EM for high-resolution structural analysis of enzyme-substrate complexes, and CRISPR-based biosensors for real-time tracking in live cells. Machine learning models (e.g., AlphaFold) could predict novel interactions with metabolic enzymes, guiding hypothesis-driven experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.